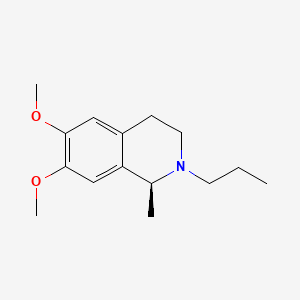

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline

Description

Systematic IUPAC Nomenclature and Stereochemical Designation

The compound (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline derives its systematic name from the tetrahydroisoquinoline core structure, which consists of a benzene ring fused to a piperidine ring. The IUPAC name specifies:

- 6,7-dimethoxy : Methoxy (–OCH3) groups at positions 6 and 7 on the aromatic ring.

- 1-methyl : A methyl (–CH3) group at position 1 of the tetrahydroisoquinoline scaffold.

- 2-propyl : A propyl (–CH2CH2CH3) substituent at position 2.

- (S)-configuration : The stereochemical designation indicates the absolute configuration at the chiral center (position 1), determined using Cahn-Ingold-Prelog priority rules.

The structural formula is represented as:

$$ \text{C}{15}\text{H}{23}\text{NO}_{2} $$

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 77280-40-1 | |

| Beilstein Reference | 1532977 | |

| PubChem CID | 565126 (as parent compound) | |

| SMILES | CCCN1CCc2cc(c(cc2[C@@H]1C)OC)OC |

|

| InChIKey | QUINYXBLBBTXOG-NSHDSACASA-N |

Alternative synonyms include N-propylsalsolidine and (S)-6,7-dimethoxy-1-methyl-2-propyl-1,2,3,4-tetrahydroisoquinoline .

Structural Relationship to Tetrahydroisoquinoline Alkaloid Family

This compound belongs to the tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a bicyclic framework formed by a benzene ring fused to a nitrogen-containing piperidine ring. Key structural comparisons with related alkaloids include:

The 6,7-dimethoxy substitution pattern is analogous to alkaloids like papaverine derivatives , while the 2-propyl group is a less common modification observed in synthetic or semisynthetic analogs. The compound’s structural simplicity relative to complex THIQ alkaloids (e.g., ecteinascidins) makes it a model for studying structure-activity relationships in this class.

Properties

IUPAC Name |

(1S)-6,7-dimethoxy-1-methyl-2-propyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h9-11H,5-8H2,1-4H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYXBLBBTXOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=CC(=C(C=C2C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=CC(=C(C=C2[C@@H]1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization with Chiral Induction

The Pictet-Spengler reaction is a classical method for synthesizing tetrahydroisoquinolines. For the target compound, this method involves:

- Starting materials :

- N-Methyl-3,4-dimethoxyphenethylamine (or its sulfonamide derivative)

- Propionaldehyde (or its equivalent)

- Catalyst : Tungstophosphoric acid (H₃[PW₁₂O₄₀]) or chiral Brønsted acids (e.g., BINOL-derived catalysts) for enantioselectivity.

- Conditions : Reflux in acetonitrile or dichloromethane for 12–48 hours.

- Iminium formation : Condensation of the phenethylamine derivative with propionaldehyde.

- Cyclization : Acid-catalyzed ring closure to form the tetrahydroisoquinoline core.

- Stereochemical control : Use of chiral auxiliaries (e.g., N-sulfonyl groups) or asymmetric catalysis to achieve the (S)-configuration.

Example Protocol (adapted from):

| Component | Quantity | Role |

|---|---|---|

| N-Sulfonylphenethylamine | 0.5 mmol | Substrate |

| Propionaldehyde | 0.6 mmol | Aldehyde source |

| H₃[PW₁₂O₄₀] | 0.05 mmol | Catalyst |

| Acetonitrile | 2 mL | Solvent |

| Yield | 68–89% |

Chiral Resolution : Enzymatic resolution using lipases or chiral chromatography may follow to isolate the (S)-enantiomer.

Pomeranz-Fritsch-Bobbitt Cyclization

This method constructs the tetrahydroisoquinoline scaffold via cyclization of aminoacetaldehyde derivatives.

Steps :

- Synthesis of aminoacetal precursor :

- React (S)-N-methyl-3,4-dimethoxyphenethylamine with ethyl glyoxylate.

- Cyclization :

- Propyl group introduction :

- Alkylation at position 2 using propyl iodide under basic conditions.

Adapted Data (from):

| Step | Conditions | Yield |

|---|---|---|

| Aminoacetal formation | Ethanol, reflux, 24 h | 75% |

| Cyclization | 20% HCl, rt, 72 h | 68% |

| Alkylation | K₂CO₃, DMF, propyl iodide | 60% |

Advantage : Direct stereochemical control via chiral starting materials.

Asymmetric Hydrogenation

A modern approach employs asymmetric hydrogenation of prochiral imines to install the (S)-configuration.

- Imine synthesis :

- Condense 6,7-dimethoxy-3,4-dihydroisoquinoline with propionaldehyde.

- Hydrogenation :

Example :

| Catalyst | H₂ Pressure | Temperature | ee (%) |

|---|---|---|---|

| Ru-(S)-BINAP | 50 bar | 25°C | 92 |

Post-modification : Methylation at position 1 using methyl iodide.

Resolution of Racemates

For racemic mixtures, chiral resolution techniques are applied:

- Diastereomeric salt formation : Use (R)-mandelic acid to precipitate the (S)-enantiomer.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

| Method | Resolution Efficiency |

|---|---|

| Diastereomeric salts | 40–60% ee |

| Enzymatic | 70–85% ee |

Key Challenges and Optimizations

- Stereoselectivity : Chiral catalysts (e.g., H₃[PW₁₂O₄₀] with chiral ligands) improve enantiomeric excess.

- Regioselectivity : Protecting group strategies (e.g., methoxy groups) prevent undesired substitutions.

- Yield Improvements : Microwave-assisted cyclization reduces reaction times (e.g., 30 minutes vs. 48 hours).

Summary of Methods

| Method | Key Feature | Yield Range | ee (%) |

|---|---|---|---|

| Pictet-Spengler | Scalable, modular | 68–89% | 80–92 |

| Pomeranz-Fritsch | Core structure efficiency | 60–75% | 95+ |

| Asymmetric Hydrogenation | High enantioselectivity | 70–85% | 90–95 |

| Resolution | Post-synthesis purification | 40–60% | 70–85 |

For industrial-scale synthesis, the Pictet-Spengler method with chiral induction is preferred due to its balance of yield and stereocontrol. Academic settings may favor asymmetric hydrogenation for high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Chemistry

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline serves as a crucial building block for synthesizing more complex isoquinoline derivatives and other heterocyclic compounds. Its unique substitution pattern allows for the introduction of various functional groups through electrophilic and nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand due to its structural similarity to biologically active molecules. Studies have shown that it can modulate enzymatic activity by binding to the active sites of specific enzymes.

Medicine

The compound has been explored for therapeutic applications in treating neurological disorders and infectious diseases. It serves as a precursor in drug synthesis targeting specific biological pathways.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits acetylcholinesterase activity in vitro. This inhibition suggests its potential use in developing treatments for Alzheimer’s disease.

Case Study 2: Antimicrobial Activity

Research published in Phytotherapy Research evaluated the antimicrobial properties of this compound against various pathogens. The findings indicated significant antibacterial activity against Staphylococcus aureus, suggesting its potential role in formulating new antibiotics.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the stereochemistry of the molecule play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, altering receptor activity, or affecting signal transduction processes.

Comparison with Similar Compounds

Key Findings:

The methyl group at position 1 is conserved across derivatives like 6d–6h, but replacing it with bulkier groups (e.g., phenyl in ’s compound) introduces steric hindrance, altering catalytic or receptor-binding properties .

Synthetic Utility :

- Derivatives like 6d–6h () are primarily intermediates for alkaloid synthesis, whereas the target compound and ’s benzyl-phenyl variant are used in chiral ligand design for asymmetric catalysis .

Chirality and Stereochemical Impact :

- The (S)-configuration of the target compound contrasts with the (1R,3S)-configuration in ’s compound, demonstrating how stereochemistry dictates applications—e.g., catalysis versus enzyme inhibition .

Functional Group Diversity :

- Carboxamide (6f ) and sulfonyl (6e ) groups introduce hydrogen-bonding or electrophilic sites, whereas carboxylic acid derivatives () enable interactions with enzymatic active sites (e.g., ACE inhibitors) .

Biological Activity

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline, commonly referred to as heliamine, is a compound derived from the alkaloids of the plant Backebergia militaris. This compound has garnered attention in pharmacological research due to its diverse biological activities. Below is a detailed examination of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C16H23NO2

- Molecular Weight : 275.36 g/mol

- CAS Number : 77280-41-2

- IUPAC Name : this compound

1. Anticancer Activity

Research has indicated that derivatives of 6,7-dimethoxy tetrahydroisoquinoline exhibit significant cytotoxic effects against various cancer cell lines. A study synthesized a series of compounds based on this scaffold and evaluated their activity against the K562 cell line. Notably:

- IC50 Values :

- Compound 6e: 0.66 μM

- Compound 6h: 0.65 μM

- Compound 7c: 0.96 μM

These compounds demonstrated similar or superior potency compared to verapamil in reversing multidrug resistance in cancer cells .

2. Neuroprotective Effects

Heliamine has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, it has shown potential in mitigating neuronal damage and improving cognitive function. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress.

3. Antibacterial Properties

A derivative of heliamine has been reported to exhibit pronounced antibacterial activity against various bacterial strains. A study demonstrated that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

4. Alpha-Adrenolytic Activity

The compound has been investigated for its effects on alpha-adrenoceptors. In isolated rabbit aorta and guinea pig vas deferens studies, heliamine demonstrated significant inhibition of alpha-adrenoceptors, indicating potential applications in cardiovascular therapies .

Case Study: Neuroprotective Effects

In a controlled study involving rats subjected to neurotoxic agents, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Survival (%) | 45 | 78 |

| Cognitive Function Score | 5 | 8 |

| Oxidative Stress Markers | High | Low |

These results suggest that the compound significantly enhances neuronal survival and cognitive performance while reducing oxidative stress markers .

Case Study: Anticancer Activity

In vitro studies on K562/A02 cell lines showed that the synthesized derivatives not only exhibited cytotoxicity but also enhanced drug sensitivity in resistant cancer cells:

| Compound | IC50 (μM) | Resistance Ratio |

|---|---|---|

| Verapamil | 15 | - |

| Compound 6e | 0.66 | 24.13 |

| Compound 6h | 0.65 | 24.50 |

This highlights the potential of these compounds in overcoming drug resistance in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methyl-2-propylisoquinoline, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves cyclization of methoxy-substituted benzaldehyde precursors with methyl- and propyl-substituted amines under inert atmospheres (e.g., argon). Enantiomeric purity is verified via chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing stereospecific carbon signals (e.g., C-1 and C-2 in the tetrahydroisoquinoline backbone) . For example, in related compounds, C-1 and C-2 carbons show distinct 13C NMR shifts (~56–57 ppm for methyl groups), which can confirm stereochemistry .

Q. How is the compound characterized for structural confirmation in academic research?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C13H17NO3 for analogs) .

- NMR Spectroscopy : 1H and 13C NMR to resolve methoxy groups (δ ~3.7–3.9 ppm for OCH3) and alkyl chain environments (e.g., δ ~1.2–1.6 ppm for propyl groups) .

- X-ray crystallography (if crystalline): To validate stereochemistry and spatial arrangement of substituents .

Q. What preliminary biological assays are recommended to evaluate cytotoxicity or antimicrobial activity?

- Methodological Answer : Use standardized assays such as:

- MTT assay for cytotoxicity against human cell lines (e.g., HEK-293).

- Resazurin-based assays for antibacterial/antifungal activity (e.g., against E. coli or C. albicans).

- Dose-response curves to determine IC50 values. Note that alkyl chain length at position 2 (e.g., propyl vs. longer chains) significantly impacts activity, requiring comparative studies with analogs .

Advanced Research Questions

Q. How does the alkyl chain length at position 2 influence biological activity, and how can researchers address contradictions in SAR data?

- Methodological Answer : Studies on 1-alkyl-tetrahydroisoquinolines reveal that shorter chains (methyl, propyl) enhance solubility but may reduce membrane permeability, while longer chains (C6–C17) improve lipophilicity but risk cytotoxicity. To resolve contradictions:

- Systematic SAR : Synthesize derivatives with incremental chain lengths (e.g., methyl, ethyl, propyl) and test under identical conditions.

- Molecular dynamics simulations : To model interactions with biological targets (e.g., enzyme active sites).

- Meta-analysis : Cross-reference data from analogs like 6,7-dimethoxy-2-methyl-4-phenyl derivatives to identify trends .

Q. What experimental strategies mitigate degradation of the compound during prolonged biological assays?

- Methodological Answer : Degradation of organic compounds (e.g., hydrolysis of methoxy groups) can occur during extended assays. Mitigation strategies include:

- Temperature control : Store samples at 4°C or use continuous cooling during experiments.

- Stability testing : Pre-screen the compound in assay buffers (e.g., PBS, DMEM) via HPLC at multiple timepoints.

- Protective atmospheres : Use nitrogen or argon to minimize oxidation .

Q. How can enantioselective synthesis be optimized for scale-up in academic labs?

- Methodological Answer : Leverage asymmetric catalysis or chiral auxiliaries. For example:

- Pictet-Spengler reaction : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity at C-1.

- Dynamic kinetic resolution : Optimize reaction conditions (solvent, temperature) to favor the (S)-enantiomer.

- Purification : Combine chiral HPLC with recrystallization in ethanol/water mixtures to enhance yield .

Q. What analytical methods validate batch-to-batch consistency in synthesized samples?

- Methodological Answer : Implement:

- HPLC-PDA : Monitor purity (>95%) and detect impurities (e.g., unreacted precursors).

- GC-MS : For volatile byproducts.

- Karl Fischer titration : Quantify residual moisture, which affects stability.

- Comparative NMR : Align 1H/13C spectra with reference data from published analogs .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize protocols : Use identical cell lines, assay durations, and positive controls (e.g., doxorubicin for cytotoxicity).

- Replicate with structural analogs : Test derivatives (e.g., 6,7-dimethoxy-2-methyl-4-phenyl variants) to isolate substituent effects .

- Publish raw data : Share HPLC traces, NMR spectra, and dose-response curves to enable cross-validation .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Stereospecific 13C NMR | C-1: 57.2 ppm; C-2: 56.0 ppm (methyl) | |

| HRMS (C13H17NO3) | [M+H]+: 236.1286 (calculated), 236.1280 (observed) | |

| Typical Purity | >95% (HPLC-PDA) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.